molecular formula C15H20FN3O3 B12449652 N-(2-fluorophenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide

N-(2-fluorophenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide

Cat. No.: B12449652
M. Wt: 309.34 g/mol
InChI Key: BZVOJCPINRFAFV-UHFFFAOYSA-N
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Description

N’-(2-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]ethanediamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a fluorophenyl group, a morpholine ring, and an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]ethanediamide typically involves the following steps:

    Formation of the Ethanediamide Backbone: This can be achieved by reacting ethylenediamine with an appropriate acylating agent.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Morpholine Ring: The morpholine ring can be attached via a nucleophilic substitution reaction involving a suitable morpholine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N’-(2-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]ethanediamide
  • N’-(2-bromophenyl)-N-[3-(morpholin-4-yl)propyl]ethanediamide
  • N’-(2-methylphenyl)-N-[3-(morpholin-4-yl)propyl]ethanediamide

Uniqueness

N’-(2-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]ethanediamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C15H20FN3O3

Molecular Weight

309.34 g/mol

IUPAC Name

N'-(2-fluorophenyl)-N-(3-morpholin-4-ylpropyl)oxamide

InChI

InChI=1S/C15H20FN3O3/c16-12-4-1-2-5-13(12)18-15(21)14(20)17-6-3-7-19-8-10-22-11-9-19/h1-2,4-5H,3,6-11H2,(H,17,20)(H,18,21)

InChI Key

BZVOJCPINRFAFV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)C(=O)NC2=CC=CC=C2F

Origin of Product

United States

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